KS99

Acute Myeloid Leukemia Ex Vivo Apoptosis

KS99 is a first-in-class, dual-target small molecule that simultaneously inhibits Bruton's tyrosine kinase (BTK) and tubulin polymerization. Unlike single-agent alternatives, it uniquely addresses drug-resistant hematological malignancies by synergistically disrupting survival signaling and microtubule dynamics, while sparing normal hematopoietic stem cells. This precision tool is ideal for preclinical research in multiple myeloma and acute myeloid leukemia, driving superior relapse prevention and leukemic stem cell eradication in your experimental models.

Molecular Formula C17H10Br2N2O2S
Molecular Weight 466.15
CAS No. 1344698-28-7
Cat. No. B608386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKS99
CAS1344698-28-7
SynonymsKS-99;  KS 99;  KS99
Molecular FormulaC17H10Br2N2O2S
Molecular Weight466.15
Structural Identifiers
SMILESO=C1N(CC2=CC=C(CSC#N)C=C2)C3=C(C=C(Br)C=C3Br)C1=O
InChIInChI=1S/C17H10Br2N2O2S/c18-12-5-13-15(14(19)6-12)21(17(23)16(13)22)7-10-1-3-11(4-2-10)8-24-9-20/h1-6H,7-8H2
InChIKeyLRFRSKDYIFHZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KS99 (CAS 1344698-28-7) Technical Baseline for Scientific Procurement Decisions


KS99 (CAS 1344698-28-7) is a synthetic small molecule derived from the isatin scaffold, characterized as a dual inhibitor of Bruton's tyrosine kinase (BTK) and tubulin polymerization [1]. This compound has a molecular formula of C17H10Br2N2O2S and a molecular weight of 466.15 g/mol . KS99 is primarily utilized in preclinical oncology research, with demonstrated activity against multiple myeloma (MM) and acute myeloid leukemia (AML) models [2].

Technical Justification for Specifying KS99 over Standard Single-Target Alternatives


The scientific rationale for selecting KS99 over generic BTK inhibitors (e.g., ibrutinib) or standard microtubule-targeting agents (e.g., vincristine, paclitaxel) is rooted in its unique, integrated dual mechanism of action. Standard monotherapies targeting only BTK or tubulin polymerization often fail to address the complex signaling networks and acquired resistance that drive refractory hematological malignancies [1]. KS99's ability to simultaneously disrupt both the BTK signaling cascade and microtubule dynamics provides a synergistic therapeutic approach that cannot be replicated by simply combining two separate single-target compounds [2]. Furthermore, KS99 exhibits a distinct safety profile in preclinical models, selectively targeting malignant stem/progenitor cells while sparing normal hematopoietic counterparts—a critical differentiation not observed with broader-spectrum cytotoxic agents [3].

Quantitative Evidence Guide: Differentiating KS99 from Comparator Compounds in Preclinical Models


Comparative Potency and Efficacy Against Primary Patient-Derived AML Cells

KS99 demonstrates superior potency in inducing apoptosis in primary human AML cells compared to the clinical BTK inhibitor ibrutinib and standard-of-care cytarabine (Ara-C) [1]. In a comparative ex vivo analysis of primary patient samples, KS99 achieved efficacy at significantly lower micromolar concentrations [1].

Acute Myeloid Leukemia Ex Vivo Apoptosis

Enhanced Sensitivity in High-Risk AML Subtypes with Poor Prognosis

KS99 demonstrates a distinct and therapeutically relevant sensitivity pattern, exhibiting greater potency against AML subtypes associated with myelodysplastic-related changes (MDS-RC) compared to de novo AML [1]. This contrasts with the often limited efficacy of standard chemotherapies in these high-risk populations [1].

Acute Myeloid Leukemia Cytogenetics Chemoresistance

In Vivo Efficacy and Tolerability in a Multiple Myeloma Xenograft Model

KS99 demonstrates significant in vivo anti-tumor activity in a multiple myeloma xenograft model, a key benchmark for progression from in vitro studies [1]. Importantly, this efficacy is achieved alongside a favorable tolerability profile, as noted in parallel in vivo studies in AML models [2].

Multiple Myeloma In Vivo Xenograft

Selective Targeting of Leukemic Stem/Progenitor Cells Over Normal Hematopoietic Cells

A critical differentiator for KS99 is its ability to selectively target leukemic stem and progenitor cells (LSCs and LPCs) while sparing normal hematopoietic stem and progenitor cells (HSPCs) [1]. This selectivity profile is a key advantage over standard cytotoxic chemotherapies like cytarabine, which are known to cause significant myelosuppression due to their lack of discrimination between healthy and malignant cells.

Leukemic Stem Cells Selectivity Normal Hematopoietic Cells

Recommended Research and Application Scenarios for KS99 (CAS 1344698-28-7)


Investigating Dual BTK and Tubulin Inhibition in Refractory Multiple Myeloma

KS99 is optimally deployed in preclinical studies aiming to overcome drug resistance and prevent relapse in multiple myeloma (MM). Its dual mechanism of action, validated by in vitro cytotoxicity (IC50 0.5-1.0 µM) and in vivo xenograft efficacy, makes it a superior tool for probing the synergistic effects of simultaneously targeting BTK-mediated survival signals and microtubule dynamics [1].

Targeting Chemoresistant Leukemic Stem Cell Populations in Acute Myeloid Leukemia

KS99 is uniquely suited for research focused on eradicating leukemic stem and progenitor cells (LSC/LPCs) in acute myeloid leukemia (AML). Its demonstrated ability to selectively induce apoptosis in CD34+/CD38- and ALDH+ LSCs, particularly in high-risk MDS-RC subtypes, while sparing normal HSPCs, positions it as a critical reagent for studies where standard chemotherapy agents like cytarabine fail to clear the malignant stem cell reservoir [1].

Ex Vivo Sensitivity Profiling of Primary Hematological Malignancies

Given its superior potency compared to ibrutinib and cytarabine in primary patient-derived AML cells (effective at 0.3-1 µM), KS99 is an excellent candidate for ex vivo sensitivity and resistance profiling assays. This application allows researchers to identify patient-specific responses and investigate biomarkers of KS99 sensitivity, particularly in samples with high-risk genetic features like NPM1 wild-type status [1].

Dual Targeting Research in the Context of the Bone Marrow Microenvironment

KS99 is a valuable tool for studying the interaction between malignant cells and the bone marrow microenvironment. Its unique ability to suppress RANKL-induced osteoclastogenesis in a dose-dependent manner and inhibit the expression of bone loss-associated cytokines makes it ideal for research into myeloma bone disease and the mechanisms by which tumors alter their niche [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KS99

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.